

1-(2-Chlorophenyl)piperazin-2-one CAS number and identification

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazin-2-one

Cat. No.: B174516

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Technical Guide: 1-(2-Chlorophenyl)piperazin-2-one

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information regarding the synthesis, characterization, and biological activity of **1-(2-Chlorophenyl)piperazin-2-one**. The information presented herein is based on general synthetic methodologies for related compounds and data for the structurally similar, well-documented compound, 1-(2-Chlorophenyl)piperazine. It is crucial to note that 1-(2-Chlorophenyl)piperazine and **1-(2-Chlorophenyl)piperazin-2-one** are distinct chemical entities.

Introduction

This technical guide aims to provide a comprehensive overview of the identification and potential synthesis of **1-(2-Chlorophenyl)piperazin-2-one**. Due to the scarcity of specific data for this compound, this document also provides detailed information on the closely related and commercially available compound, 1-(2-Chlorophenyl)piperazine, for reference and comparative purposes. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Identification of the Closely Related Compound: 1-(2-Chlorophenyl)piperazine

While a specific CAS number for **1-(2-Chlorophenyl)piperazin-2-one** could not be retrieved, its structural analog, 1-(2-Chlorophenyl)piperazine, is well-characterized.

Chemical Identity of 1-(2-Chlorophenyl)piperazine

Identifier	Value
CAS Number	39512-50-0[1][2][3]
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ [1]
Molecular Weight	196.68 g/mol [1][3]
IUPAC Name	1-(2-chlorophenyl)piperazine[4]
Synonyms	o-Chlorophenylpiperazine, N-(2-Chlorophenyl)piperazine

The hydrochloride salt of this compound is also common and has the CAS number 41202-32-8. [5]

Proposed Synthesis of 1-(2-Chlorophenyl)piperazin-2-one

There is no specific literature detailing the synthesis of **1-(2-Chlorophenyl)piperazin-2-one**. However, a plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl piperazin-2-ones. A common approach involves the cyclization of an N-substituted ethylenediamine derivative.

General Experimental Protocol: Two-Step Synthesis

A potential two-step synthesis is outlined below. This protocol is a general representation and would require optimization for the specific substrates.

Step 1: Synthesis of N-(2-chlorophenyl)ethylenediamine

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroaniline and a suitable N-protected 2-bromoethylamine (e.g., N-(tert-

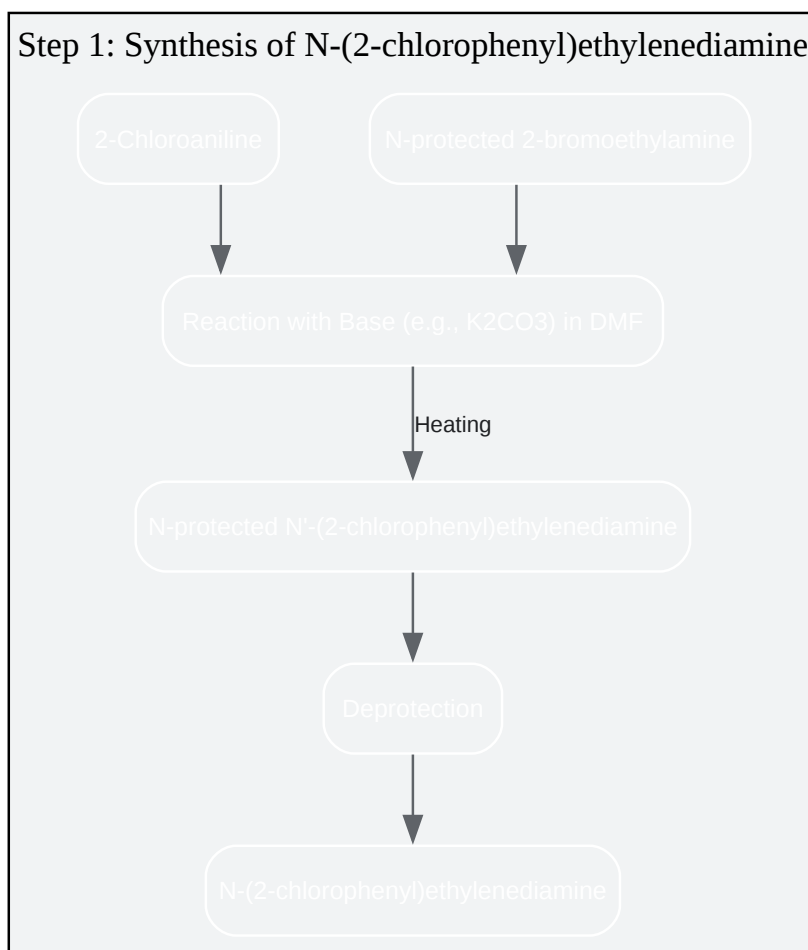
butoxycarbonyl)-2-bromoethylamine) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- **Base Addition:** Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the mixture to act as a proton scavenger.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up and Purification:** After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.
- **Deprotection:** The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield N-(2-chlorophenyl)ethylenediamine.

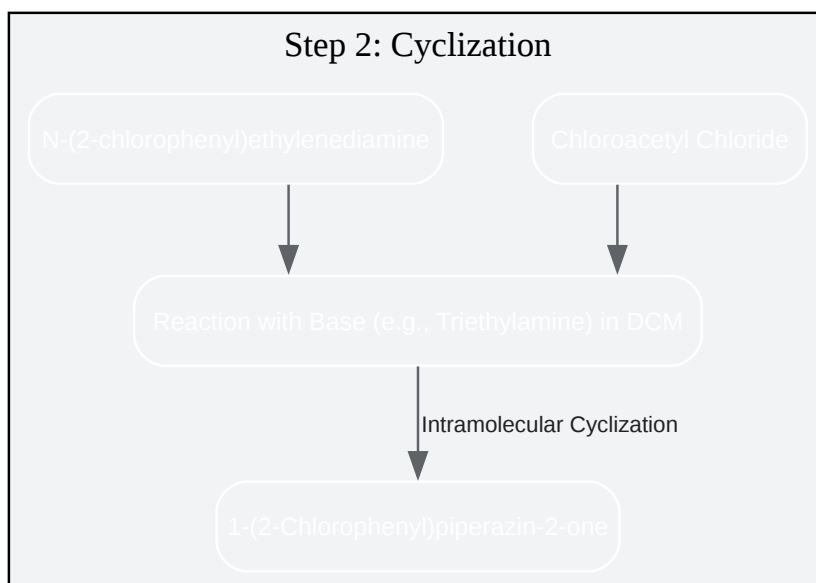
Step 2: Cyclization to form **1-(2-Chlorophenyl)piperazin-2-one**

- **Reaction Setup:** Dissolve the N-(2-chlorophenyl)ethylenediamine from Step 1 in a suitable solvent like dichloromethane (DCM) or chloroform.
- **Acylation and Cyclization:** Add a chloroacetylating agent, such as chloroacetyl chloride, dropwise to the solution at a low temperature (e.g., 0 °C) in the presence of a base like triethylamine to neutralize the generated HCl. The reaction is then allowed to warm to room temperature. The intramolecular nucleophilic substitution leads to the formation of the piperazin-2-one ring.
- **Work-up and Purification:** Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield **1-(2-Chlorophenyl)piperazin-2-one**.

Step 1: Synthesis of N-(2-chlorophenyl)ethylenediamine



Step 2: Cyclization



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Proposed two-step synthesis of **1-(2-Chlorophenyl)piperazin-2-one**.

Analytical Characterization

Due to the lack of experimental data for **1-(2-Chlorophenyl)piperazin-2-one**, no specific analytical data can be presented. For the related compound, 1-(2-Chlorophenyl)piperazine, common analytical techniques for identification include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for **1-(2-Chlorophenyl)piperazin-2-one**.

The parent compound, 1-(2-Chlorophenyl)piperazine, is a known psychoactive compound and a metabolite of several antidepressant and anxiolytic drugs. It primarily acts as a serotonin receptor agonist.



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Simplified signaling pathway for 1-(2-Chlorophenyl)piperazine.

Conclusion

While a comprehensive technical guide on **1-(2-Chlorophenyl)piperazin-2-one** cannot be provided due to the absence of specific data in the public domain, this document offers a proposed synthetic route based on established chemical principles. Furthermore, detailed information on the structurally related and well-characterized compound, 1-(2-Chlorophenyl)piperazine, has been included for reference. Researchers interested in **1-(2-Chlorophenyl)piperazin-2-one** will likely need to undertake its synthesis and subsequent characterization to establish its physicochemical properties and biological activities. The

provided synthetic protocol and the data on its analogue can serve as a valuable starting point for such investigations.

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